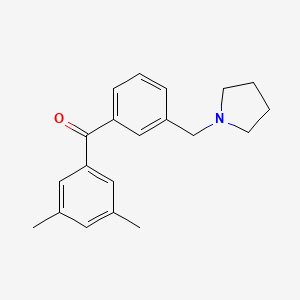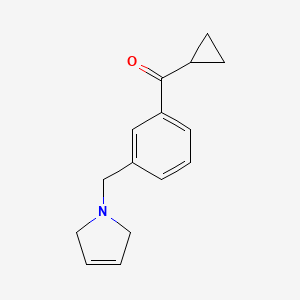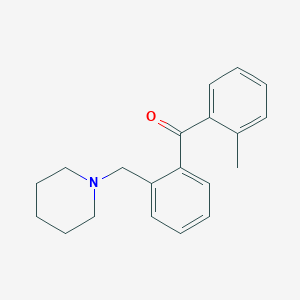
2-(3-Cyanophenyl)-2'-iodoacetophenone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Reactions of Aryl Ketones
A study on the reactions of aryl ketones, including acetophenones with iodine(III) tris(trifluoroacetate), provides insight into the formation of iodo derivatives through various reaction conditions. This includes adjustments in molar ratios, temperature, and solvents, highlighting the potential for manipulating 2-(3-Cyanophenyl)-2'-iodoacetophenone in synthetic applications for generating iodo derivatives (Fukuyama, Nishino, & Kurosawa, 1987).
Catalytic Addition to Olefins
The catalytic addition of aromatic carbon–hydrogen bonds to olefins using ruthenium complexes demonstrates how this compound could potentially engage in C-C bond-forming reactions. This process exhibits high efficiency and selectivity, indicating its utility in synthesizing complex molecular architectures (Kakiuchi et al., 1995).
Molecular Engineering for Solar Cells
A molecular engineering approach for solar cell applications showcases the design and synthesis of organic sensitizers, including functionalities akin to those in this compound. The study emphasizes the critical role of electron-donating and anchoring groups for enhancing photovoltaic performance, suggesting potential applications of similar compounds in solar energy conversion (Kim et al., 2006).
Rhodium-Catalyzed Annulation Reactions
Research on rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes and strained alkenes highlights a method for constructing substituted indenones or indanones. This indicates potential pathways for the functionalization or transformation of this compound in synthetic chemistry applications (Miura & Murakami, 2005).
Nitriles in Heterocyclic Synthesis
The use of nitriles in heterocyclic synthesis, exploring reactions with cyanopyridine derivatives, sheds light on the synthetic versatility of compounds like this compound. It highlights their potential role in generating new sulfa drugs and other heterocyclic compounds, which can have diverse applications in medicinal chemistry and drug development (Abdel Hafez, Awad, & Abdel Monem, 2007).
Mecanismo De Acción
Target of Action
Similar compounds such as 3-cyanophenylboronic acid have been used in the synthesis of piperidine-based mch r1 antagonists , suggesting potential targets could be related to these receptors.
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Based on the involvement of similar compounds in suzuki–miyaura (sm) cross-coupling reactions , it can be inferred that this compound may affect pathways related to carbon-carbon bond formation.
Pharmacokinetics
A compound with a similar structure, 2-(3-cyanophenyl)acetic acid, has been reported to have high gi absorption and is bbb permeant .
Result of Action
Based on the involvement of similar compounds in suzuki–miyaura (sm) cross-coupling reactions , it can be inferred that this compound may play a role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.
Action Environment
It is known that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
3-[2-(2-iodophenyl)-2-oxoethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-14-7-2-1-6-13(14)15(18)9-11-4-3-5-12(8-11)10-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNUEMFKNRGOCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642325 | |
| Record name | 3-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-35-5 | |
| Record name | 3-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614306.png)
![2,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614307.png)







![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,5-dichlorophenyl)methanone](/img/structure/B1614322.png)
![3'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614323.png)

